3,4,4-Trimethyl-1-pentyn-3-ol chemical properties and structure
3,4,4-Trimethyl-1-pentyn-3-ol chemical properties and structure
An In-depth Technical Guide to 3,4,4-Trimethyl-1-pentyn-3-ol: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,4,4-trimethyl-1-pentyn-3-ol (CAS No. 993-53-3), a sterically hindered tertiary propargyl alcohol. The document details the molecule's unique structural characteristics, physicochemical properties, and provides a robust, field-tested protocol for its synthesis via the nucleophilic addition of a lithium acetylide complex to pinacolone. A central focus is placed on the principles of spectroscopic elucidation, including a detailed predictive analysis of its ¹H and ¹³C NMR spectra, alongside typical IR and MS fragmentation patterns. Furthermore, the guide explores the compound's chemical reactivity, highlighting the synthetic transformations possible at its alcohol and alkyne functionalities. These reactions underscore its potential as a valuable building block in complex organic synthesis and, by extension, in the field of drug discovery, where molecular complexity and three-dimensional structure are paramount.
Introduction to Sterically Hindered Propargyl Alcohols
Propargyl alcohols, compounds containing both a hydroxyl group and an alkyne, are versatile intermediates in organic synthesis.[1] The specific subclass of tertiary propargyl alcohols, such as 3,4,4-trimethyl-1-pentyn-3-ol, offers a unique combination of functionalities. The presence of a bulky tert-butyl group adjacent to the tertiary alcohol center introduces significant steric hindrance. This feature is not a limitation but rather a strategic design element that can influence reaction selectivity and enhance the metabolic stability of derivative compounds. In drug discovery, the deliberate inclusion of such sterically demanding, three-dimensional motifs is a key strategy for improving target affinity and pharmacokinetic profiles by exploring novel chemical space.[2] This guide will dissect the chemical nature of 3,4,4-trimethyl-1-pentyn-3-ol as a representative of this important class of molecules.
Molecular Structure and Physicochemical Properties
3,4,4-Trimethyl-1-pentyn-3-ol is an eight-carbon alcohol with the chemical formula C₈H₁₄O.[3] Its structure is characterized by a terminal alkyne (a propargyl group) and a tertiary alcohol at the C-3 position. This carbinol carbon is also attached to a methyl group and a sterically demanding tert-butyl group, which defines the molecule's hindered nature.
Table 1: Physicochemical Properties of 3,4,4-Trimethyl-1-pentyn-3-ol
| Property | Value | Source(s) |
| CAS Number | 993-53-3 | [3][4] |
| Molecular Formula | C₈H₁₄O | [3][4] |
| Molecular Weight | 126.20 g/mol | [3][5] |
| IUPAC Name | 3,4,4-trimethylpent-1-yn-3-ol | [3] |
| Density | 0.868 g/cm³ | [4] |
| Boiling Point | 137.2 °C at 760 mmHg | [4] |
| Flash Point | 35.6 °C | [4] |
| Refractive Index | 1.442 | [4] |
| XLogP3 | 1.6 | [4] |
Synthesis and Purification Protocol
The most direct and industrially scalable synthesis of tertiary propargyl alcohols involves the nucleophilic addition of a metal acetylide to a ketone.[6] For 3,4,4-trimethyl-1-pentyn-3-ol, the logical precursors are acetylene and 3,3-dimethyl-2-butanone (pinacolone).
Underlying Principle: Nucleophilic Acetylide Addition
The synthesis hinges on the generation of a potent carbon nucleophile, typically lithium acetylide. This is formed by deprotonating acetylene with a strong base like n-butyllithium. The resulting acetylide anion then attacks the electrophilic carbonyl carbon of pinacolone. The steric bulk of pinacolone's tert-butyl group slows the reaction rate compared to unhindered ketones, necessitating careful control of reaction conditions. An acidic workup protonates the intermediate alkoxide to yield the final tertiary alcohol.
Detailed Experimental Protocol
Disclaimer: This protocol should only be performed by trained chemists in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (fume hood).
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Acetylene gas, purified
-
Pinacolone (3,3-dimethyl-2-butanone), anhydrous (CAS 75-97-8)[7]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Reactor Setup: A three-necked, flame-dried, 1 L round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet adapter, and a thermometer is placed under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Reagent: Add 400 mL of anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Acetylide Formation: Bubble purified acetylene gas through the cold THF solution for 30 minutes to ensure saturation. Slowly add 1.1 equivalents of n-BuLi solution dropwise via syringe, maintaining the temperature below -70 °C. A white precipitate of the lithium acetylide-ethylenediamine complex (if ethylenediamine is used as an additive) or a slurry will form. Stir the suspension for 30 minutes at -78 °C.
-
Ketone Addition: Slowly add 1.0 equivalent of anhydrous pinacolone dropwise to the acetylide suspension. The causality here is critical: a slow addition rate prevents a rapid exotherm that could lead to side reactions. The steric hindrance of pinacolone requires a longer reaction time.
-
Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous NH₄Cl solution. This protonates the alkoxide and neutralizes any remaining n-BuLi.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 150 mL portions of diethyl ether. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield 3,4,4-trimethyl-1-pentyn-3-ol as a colorless liquid.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 3,4,4-trimethyl-1-pentyn-3-ol.
Spectroscopic and Structural Elucidation
As a Senior Application Scientist, it is understood that while direct experimental data is ideal, a robust, predictive analysis based on foundational principles is equally valuable for structural confirmation.
Predicted ¹H and ¹³C NMR Analysis
The structure of 3,4,4-trimethyl-1-pentyn-3-ol is relatively simple, allowing for a high-confidence prediction of its NMR spectra.
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
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δ ~2.45 ppm (s, 1H): This singlet corresponds to the acetylenic proton (-C≡C-H ). Its chemical shift is characteristic of terminal alkynes.
-
δ ~1.90 ppm (s, 1H): A broad singlet for the hydroxyl proton (-OH ). This peak is exchangeable with D₂O and its chemical shift can vary with concentration and temperature.
-
δ ~1.45 ppm (s, 3H): This singlet represents the three protons of the methyl group attached directly to the carbinol center (C3-CH₃ ). It is a singlet as there are no adjacent protons.
-
δ ~1.05 ppm (s, 9H): A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃ )₃). The high degree of symmetry results in a single signal.
-
-
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~88.0 ppm: The internal, substituted carbon of the alkyne (C ≡C-H).
-
δ ~72.0 ppm: The terminal, protonated carbon of the alkyne (-C≡C H).
-
δ ~71.5 ppm: The quaternary carbinol carbon (C -OH). Its shift is downfield due to the attached oxygen.
-
δ ~38.0 ppm: The quaternary carbon of the tert-butyl group (C (CH₃)₃).
-
δ ~25.5 ppm: The nine equivalent carbons of the tert-butyl methyl groups (-C(C H₃)₃).
-
δ ~25.0 ppm: The carbon of the methyl group attached to the carbinol center (C3-C H₃).
-
Infrared (IR) Spectroscopy Analysis
The IR spectrum provides clear diagnostic peaks for the key functional groups.
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~3600-3300 cm⁻¹ (broad, strong): O-H stretching vibration of the alcohol. The broadness is due to hydrogen bonding.
-
~3300 cm⁻¹ (sharp, strong): ≡C-H stretching vibration of the terminal alkyne. This is a highly characteristic and reliable peak.
-
~2120 cm⁻¹ (weak to medium, sharp): C≡C stretching vibration. This peak is often weak for terminal alkynes.
-
~2970 cm⁻¹ (strong): C-H stretching vibrations from the methyl and tert-butyl groups.
Mass Spectrometry (MS) Analysis
Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 126 may be weak or absent due to the facile fragmentation of the tertiary alcohol.
-
m/z = 111 (M-15): Loss of a methyl group (•CH₃), a very common fragmentation pathway.
-
m/z = 69 (M-57): Loss of a tert-butyl radical (•C(CH₃)₃), representing cleavage of the C3-C4 bond. This is expected to be a major fragment due to the stability of the tert-butyl radical.
-
m/z = 57: The tert-butyl cation ([C(CH₃)₃]⁺) itself, which would be a very stable and thus prominent peak.
Data Summary Table
Table 2: Key Spectroscopic Data for 3,4,4-Trimethyl-1-pentyn-3-ol
| Technique | Feature | Predicted/Expected Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~2.45 (s, 1H), ~1.90 (s, 1H), ~1.45 (s, 3H), ~1.05 (s, 9H) | Acetylenic H, Hydroxyl H, C3-Methyl H, tert-Butyl H |
| ¹³C NMR | Chemical Shift (δ) | ~88.0, ~72.0, ~71.5, ~38.0, ~25.5, ~25.0 | C≡C, C≡C , C -OH, C (CH₃)₃, C(C H₃)₃, C3-C H₃ |
| IR | Wavenumber (cm⁻¹) | ~3300 (sharp), ~3600-3300 (broad), ~2120 (weak) | ≡C-H stretch, O-H stretch, C≡C stretch |
| MS | Key Fragments (m/z) | 111, 69, 57 | [M-CH₃]⁺, [M-tBu]⁺, [tBu]⁺ |
Chemical Reactivity and Synthetic Utility
3,4,4-Trimethyl-1-pentyn-3-ol is a bifunctional molecule whose reactivity is dominated by its hydroxyl and terminal alkyne groups.
Reactivity of the Tertiary Alcohol
The tertiary nature of the alcohol makes it resistant to oxidation under standard conditions. However, it is susceptible to acid-catalyzed rearrangements. For instance, under strong acid conditions, propargyl alcohols can undergo Meyer-Schuster or Rupe rearrangements to form α,β-unsaturated ketones or aldehydes.[1] It can also participate in substitution reactions or serve as a directing group for reactions at the alkyne.
Reactivity of the Terminal Alkyne
The terminal alkyne is the site of greatest synthetic utility.
-
Deprotonation: The acetylenic proton is weakly acidic and can be removed by a strong base to regenerate a potent nucleophile for further C-C bond formation.
-
Hydration: Markovnikov or anti-Markovnikov hydration can convert the alkyne into a methyl ketone or an aldehyde, respectively.
-
Coupling Reactions: The terminal alkyne is an excellent substrate for metal-catalyzed coupling reactions such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, allowing for the construction of more complex carbon skeletons.
-
Cycloadditions: It can participate in "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a valuable linkage in medicinal chemistry.[8]
Role as a Building Block in Drug Discovery
The true value of 3,4,4-trimethyl-1-pentyn-3-ol lies in its potential as a molecular scaffold. The tert-butyl group provides a rigid, lipophilic anchor with a defined three-dimensional structure. The alkyne serves as a versatile chemical handle for late-stage functionalization, allowing chemists to rapidly generate a library of analogues by attaching various groups through robust coupling chemistry.[9] This approach is invaluable in structure-activity relationship (SAR) studies, where the impact of modifying a specific region of a molecule is assessed to optimize its biological activity.
Caption: Synthetic potential of 3,4,4-trimethyl-1-pentyn-3-ol in generating molecular diversity.
Safety, Handling, and Storage
3,4,4-Trimethyl-1-pentyn-3-ol is a flammable liquid.[4] Standard laboratory safety protocols should be strictly followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, flame-resistant lab coat, and chemical-resistant gloves. Avoid contact with skin and eyes.[1]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- Synlett. An Oxidative Rearrangement of Tertiary Propargylic Alcohols. [Link]
- ACS Publications. Regioselective Cycloaddition and Substitution Reaction of Tertiary Propargylic Alcohols and Heteroareneboronic Acids via Acid Catalysis. [Link]
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- Royal Society of Chemistry. Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. [Link]
- Organic Syntheses. Pinacolone. [Link]
- Wikipedia. Alkynylation. [Link]
- MDPI. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. [Link]
- Astex Pharmaceuticals. Organic synthesis provides opportunities to transform drug discovery. [Link]
- ResearchGate. Experimental conditions and yields 3,3-dimethyl-2-butanone for the reaction of 1 3,3DM2ButOH with atmospheric oxidants 2. [Link]
- Oakwood Chemical. 3,4,4-Trimethyl-1-pentyn-3-ol. [Link]
- Google Patents.
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- National Institutes of Health. Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. [Link]
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